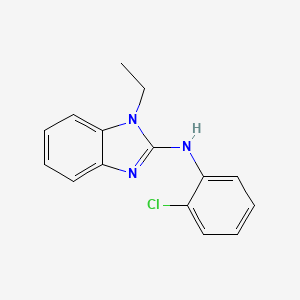![molecular formula C18H21N3OS B5741789 4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5741789.png)
4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thioamides and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed that the compound exerts its cytotoxic effects by targeting the microtubule network in cancer cells. This disrupts the normal cellular processes and leads to cell death. Additionally, this compound has been found to inhibit the activity of certain enzymes that are essential for cancer cell survival.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, 4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can modulate the activity of certain enzymes and receptors in the body. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide in lab experiments is its potent cytotoxic effects against cancer cells. This makes it an ideal candidate for studying the mechanisms of cancer cell death and developing new anticancer therapies. However, one of the limitations of using this compound is its potential toxicity to normal cells. Therefore, careful consideration must be given to the dosage and administration of this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide. One area of research is the development of novel anticancer therapies based on the compound's mechanism of action. Additionally, further studies are needed to understand the compound's effects on normal cells and to develop strategies to minimize its toxicity. Finally, the potential applications of this compound in other areas of scientific research, such as neurobiology and immunology, should be explored.
Synthesemethoden
The synthesis of 4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide involves the reaction of 4-tert-butylbenzoyl chloride with 4-methyl-2-pyridinethiol in the presence of a base. The resulting product is then treated with ammonium carbonate to obtain the final compound. This synthesis method has been well-established in the literature and has been used to produce large quantities of the compound for research purposes.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that this compound exhibits potent cytotoxic effects against a range of cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-12-9-10-19-15(11-12)20-17(23)21-16(22)13-5-7-14(8-6-13)18(2,3)4/h5-11H,1-4H3,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMIRSXRSGUOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5741739.png)


![2-{4-[(3,4-dichlorophenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5741757.png)

![{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5741768.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5741770.png)
![1-[2-(2,3-dichlorophenoxy)ethyl]piperidine](/img/structure/B5741778.png)


![N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5741796.png)
![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5741804.png)